4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1’-biphenyl is a compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. The trifluoromethyl group is known for its significant role in enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds, making it valuable in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards target proteins, enzymes, or receptors. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent and its ability to form electron donor-acceptor complexes.
Trifluoromethylated heterocyclic compounds: These compounds share the trifluoromethyl group and exhibit similar properties in terms of lipophilicity and metabolic stability.
Uniqueness
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-phenyl-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)11-8-10(9-4-2-1-3-5-9)6-7-12(11)21-14(18,19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYKTXABARJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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